2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O3S2/c21-15-5-1-6-16(22)19(15)20(25)23-14-8-9-17-13(12-14)4-2-10-24(17)29(26,27)18-7-3-11-28-18/h1,3,5-9,11-12H,2,4,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELAMJGDSDDDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core with a difluorobenzene moiety and a tetrahydroquinoline unit linked through a thiophene sulfonyl group. Its molecular formula is with a molecular weight of approximately 386.4 g/mol .
Anticancer Potential
Preliminary studies suggest that this compound may act as an inhibitor of specific protein targets involved in cancer cell proliferation. Notably, compounds with similar structures have shown promise in inhibiting KIF18A , a motor protein associated with cancer metastasis.
Table 1: Comparison of Biological Activities
| Compound Name | Target Protein | Biological Activity |
|---|---|---|
| This compound | KIF18A | Inhibition of cancer cell proliferation |
| Similar Compound A | KIF18A | Moderate inhibition |
| Similar Compound B | KIF18A | High inhibition |
Antimicrobial and Anti-inflammatory Activities
The presence of thiophene and sulfonamide groups in the compound suggests potential antimicrobial and anti-inflammatory properties. Compounds with similar functionalities have been reported to exhibit significant antimicrobial activity against various pathogens.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies utilizing techniques such as molecular docking and enzyme inhibition assays are essential for elucidating how this compound affects cellular processes .
Synthesis Methods
The synthesis of this compound can be achieved through several synthetic pathways. An optimized route involves the coupling of fluorinated alcohols with appropriate sulfonyl chlorides .
Table 2: Synthetic Pathways
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Coupling | Fluorinated alcohol + Sulfonyl chloride |
| 2 | Cyclization | Formation of tetrahydroquinoline structure |
| 3 | Purification | Recrystallization to obtain pure compound |
Case Studies
Recent research has highlighted the compound's potential in various therapeutic contexts:
- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines.
- Antimicrobial Testing : Research indicated that compounds with thiophene and sulfonamide groups showed promising results against Gram-positive bacteria .
- Inflammation Models : In vivo studies revealed anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Scientific Research Applications
Preliminary studies suggest that this compound exhibits significant biological activity. It has been investigated for its potential as an inhibitor of specific protein targets involved in cellular processes, including:
- Cancer Treatment : Compounds with similar structures have shown promise in inhibiting KIF18A, a motor protein implicated in cancer cell proliferation and metastasis. The presence of the thiophene and sulfonamide groups suggests potential for both antimicrobial and anti-inflammatory activities.
Anticancer Activity
Research indicates that 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may possess anticancer properties. Studies have evaluated its efficacy against various cancer cell lines using the National Cancer Institute's protocols. For instance:
- In Vitro Studies : The compound was assessed for its ability to inhibit cell growth in several cancer types, showing promising results in reducing proliferation rates .
Antimicrobial Properties
The structural characteristics of the compound suggest potential antimicrobial effects. The sulfonamide moiety is known for its antibacterial properties, which could be enhanced by the compound's unique design.
Synthesis Pathways
The synthesis of this compound can be achieved through multiple synthetic pathways that involve coupling reactions and functional group modifications. Key steps typically include:
- Formation of Tetrahydroquinoline Unit : This is often synthesized from readily available precursors through cyclization reactions.
- Introduction of Thiophenesulfonyl Group : This can be achieved via sulfonation reactions involving thiophene derivatives.
- Final Coupling with Benzamide : The final step involves coupling the modified tetrahydroquinoline with a benzamide moiety to yield the target compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atoms at positions 2 and 6 on the benzamide ring activate the aromatic system for substitution. Key reactions include:
-
Mechanistic Insight : Fluorine acts as a leaving group under SNAr conditions, with reactivity enhanced by the electron-deficient aromatic ring .
Sulfonamide Group Reactivity
The thiophene-2-sulfonyl moiety participates in hydrolysis and cross-coupling reactions:
-
Key Observation : The sulfonamide’s S–N bond is labile under strong acidic conditions, enabling cleavage to regenerate the tetrahydroquinoline amine.
Oxidation of Tetrahydroquinoline
The tetrahydroquinoline scaffold undergoes oxidation to form aromatic quinoline systems:
-
Mechanistic Pathway : DMSO/H₂O₂ mediates oxidative dehydrogenation via radical intermediates, converting tetrahydroquinoline to quinoline .
Functionalization of the Benzamide Moiety
The benzamide group undergoes hydrolysis and condensation:
-
Notable Feature : The benzamide’s stability under basic conditions contrasts with its lability in strong acids .
Thiophene Ring Modifications
The thiophene-2-sulfonyl group participates in electrophilic substitution:
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | – | 5-bromothiophene sulfonamide analog | 67% | |
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane | Arylboronic acids | Biarylthiophene derivatives | 52% |
-
Regioselectivity : Bromination occurs preferentially at the 5-position of the thiophene ring due to electronic directing effects.
Reductive Transformations
Selective reduction of the tetrahydroquinoline scaffold:
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (50 psi), PtO₂, acetic acid | – | Decahydroquinoline derivative | 38% | |
| Borane reduction | BH₃·THF, 0°C | – | Secondary alcohol from ketone intermediates | 44% |
Cycloaddition and Heterocycle Formation
The compound serves as a precursor in heterocyclic synthesis:
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Conditions | Degradation Products | Half-Life | Reference |
|---|---|---|---|---|
| pH 7.4 buffer, 37°C | – | Hydrolyzed benzamide + sulfonic acid | 8.2 h | |
| UV light exposure | λ = 254 nm, 24 h | Radical-mediated decomposition | – |
Comparison with Similar Compounds
Structural Analogues with Tetrahydroquinolin Cores
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)
- Structure: Tetrahydroquinolin core with a diazenylbenzonitrile group and a 2-cyanoethyl substituent.
- Synthesis : Derived via electrochemical studies in ionic liquids ([BMP][TFSA]) for Au electrodeposition .
- Key Differences: Unlike the target compound, CTDB lacks sulfonyl and fluorinated benzamide groups but includes a cyanoethyl group and diazenyl linker. Its application focuses on interfacial leveling during metal deposition, highlighting how tetrahydroquinolin derivatives can be tailored for materials science .
Opioid Receptor Agonists (Compounds 14k and 14l)
- Structure: Tetrahydroquinolin cores with amino propanamide substituents (e.g., naphthalen-1-ylmethyl or indenylmethyl groups).
- Key Differences : These compounds prioritize bulky hydrophobic substituents for receptor binding, contrasting with the target’s sulfonyl and fluorinated motifs. Their bioactivity as µ-opioid receptor agonists underscores the scaffold’s adaptability in drug design .
Thiophene-2-Carboximidamide Derivatives (Compounds 68–71)
- Structure: Tetrahydroquinolin cores with thiophene-2-carboximidamide substituents.
- Synthesis : Prepared via nucleophilic substitution (e.g., piperidine or pyrrolidine coupling) with yields of 60–73% and HPLC purity >95% .
- Key Differences: The carboximidamide group differs from the target’s benzamide, but both share sulfur-containing heterocycles.
Functional Group Comparisons
Sulfonyl-Containing Compounds
- Target Compound : Thiophen-2-ylsulfonyl group enhances stability and electronic effects.
- CTDB : Uses a sulfonyl amide ionic liquid ([BMP][TFSA]) for electrochemical applications .
- Pesticides (e.g., Diclosulam) : Sulfonamide groups linked to halogenated aromatics (e.g., 2,6-dichlorophenyl) for agrochemical activity .
Fluorinated Aromatics
- Target Compound: 2,6-Difluorobenzamide improves metabolic stability and binding affinity compared to non-fluorinated analogs.
- Triazole Derivatives (Compounds 7–9) : 2,4-Difluorophenyl groups in triazoles synthesized via hydrazinecarbothioamide cyclization .
- Pesticides (e.g., Thifluzamide) : Trifluoromethyl and bromo substituents enhance pesticidal activity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,6-difluoro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
Answer:
The synthesis typically involves three key steps:
Tetrahydroquinoline Core Formation : Cyclization of an appropriately substituted aniline derivative (e.g., via Pictet-Spengler or Bischler-Napieralski reactions) to construct the 1,2,3,4-tetrahydroquinoline scaffold.
Sulfonylation : Introducing the thiophen-2-ylsulfonyl group using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in THF) .
Benzamide Coupling : Reacting the sulfonylated tetrahydroquinoline with 2,6-difluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDC/HOBt) in anhydrous DMF or THF .
Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) and NMR (e.g., ¹⁹F NMR for fluorine environments).
Basic: How can the structural integrity and purity of this compound be rigorously validated?
Answer:
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous sulfonylated heterocycles .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for the tetrahydroquinoline protons (δ 1.5–3.0 ppm), aromatic fluorines (²J coupling ~20 Hz), and sulfonyl group (δ ~3.5 ppm for SO₂).
- ¹⁹F NMR : Identify distinct signals for 2,6-difluoro substitution (δ -110 to -120 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks .
Advanced: What strategies optimize the sulfonylation step to minimize byproducts?
Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., THF or DCM) to enhance sulfonyl chloride reactivity while stabilizing intermediates .
- Base Optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics and reduce side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Temperature Control : Conduct reactions at 0–5°C to suppress thermal decomposition, followed by gradual warming to room temperature .
- Workup Protocol : Precipitate triethylammonium chloride salts via cold filtration to isolate the sulfonylated intermediate efficiently .
Advanced: How can computational chemistry predict the compound’s reactivity and electronic properties?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the tetrahydroquinoline and benzamide moieties.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., sulfonyl group) for potential hydrogen-bonding interactions .
- Docking Studies : Simulate binding to biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina, guided by crystallographic data from analogous compounds .
Advanced: How should researchers address contradictory data in biological activity assays?
Answer:
- Systematic Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature, and solvent systems) to isolate variables .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Meta-Analysis : Compare findings with structurally related compounds (e.g., trifluoromethyl-substituted benzamides) to identify trends in structure-activity relationships (SAR) .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the sulfonyl and fluorobenzamide groups.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide bond.
- Long-Term Stability : Confirm integrity via periodic NMR and HPLC checks over 6–12 months, referencing degradation profiles of similar compounds .
Advanced: How can regioselective functionalization of the tetrahydroquinoline core be achieved?
Answer:
- Directed C-H Activation : Use palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine) to functionalize the C-6 position selectively .
- Protecting Group Strategy : Temporarily block reactive sites (e.g., NH groups with Boc protection) during sulfonylation or benzamide coupling .
Basic: What analytical techniques quantify fluorine content in this compound?
Answer:
- ¹⁹F NMR Integration : Compare peak areas against an internal standard (e.g., trifluoroacetic acid) .
- Combustion Ion Chromatography (CIC) : Measure total fluorine content after pyrohydrolysis, validated against certified reference materials .
Advanced: What mechanistic insights explain the compound’s resistance to metabolic degradation?
Answer:
- Fluorine Substitution : The 2,6-difluoro motif reduces cytochrome P450-mediated oxidation by sterically hindering enzyme access .
- Sulfonamide Stability : The thiophen-2-ylsulfonyl group resists hydrolysis due to electron-withdrawing effects from the thiophene ring .
Advanced: How can researchers validate the compound’s interaction with biological targets lacking crystallographic data?
Answer:
- Alanine Scanning Mutagenesis : Identify critical residues in the target protein by substituting key amino acids and measuring binding affinity shifts.
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to confirm stoichiometry and affinity .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100-ns trajectories to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
